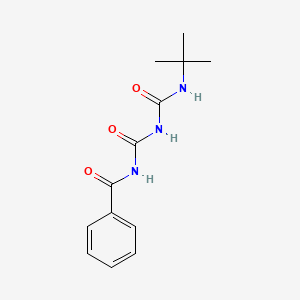
N-(tert-butylcarbamoylcarbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butylcarbamoylcarbamoyl)benzamide is an organic compound that features a benzamide core with a tert-butylcarbamoylcarbamoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(tert-butylcarbamoylcarbamoyl)benzamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with benzamide under controlled conditions. Another method includes the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Zn(ClO4)2·6H2O has been reported to be effective in producing N-tert-butyl amides from nitriles and tert-butyl benzoate .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-butylcarbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized benzamides, and substituted benzamides, depending on the reaction pathway chosen.
Aplicaciones Científicas De Investigación
N-(tert-butylcarbamoylcarbamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(tert-butylcarbamoylcarbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other N-tert-butyl amides, such as N-tert-butylbenzamide and N-tert-butylcarbamoylbenzamide. These compounds share structural similarities but differ in their substituents and specific properties.
Uniqueness
N-(tert-butylcarbamoylcarbamoyl)benzamide is unique due to its dual carbamoyl groups, which provide distinct chemical and biological properties compared to other N-tert-butyl amides. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
873098-21-6 |
|---|---|
Fórmula molecular |
C13H17N3O3 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-(tert-butylcarbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)16-12(19)15-11(18)14-10(17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H3,14,15,16,17,18,19) |
Clave InChI |
BMMXZFRJIKJCJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NC(=O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)
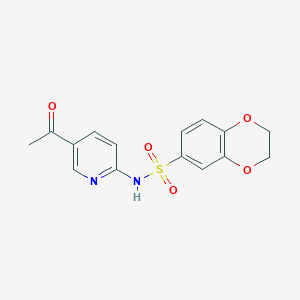
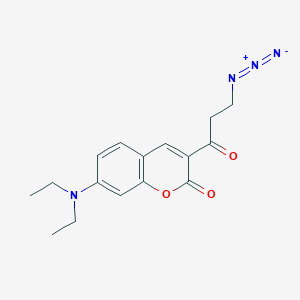
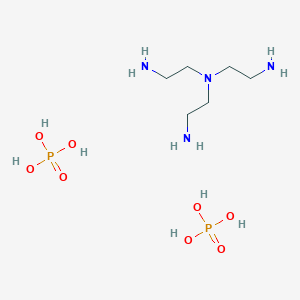
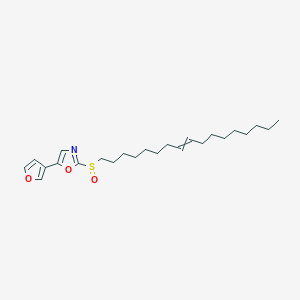
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
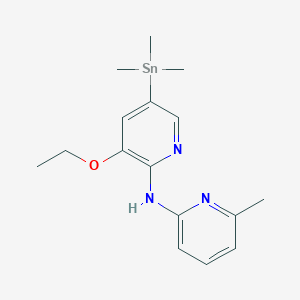
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
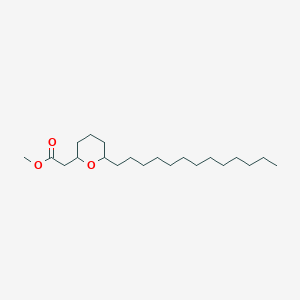
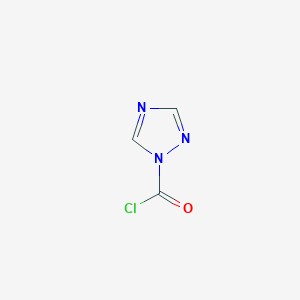
![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
